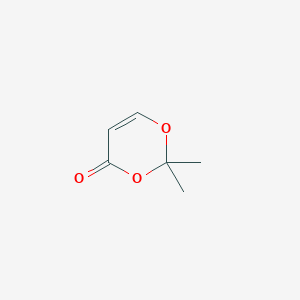
4-Methoxy-3-sulfanylbenzoic acid
Übersicht
Beschreibung
4-Methoxy-3-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O3S It is characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxybenzoic acid with thiourea in the presence of a strong acid, followed by hydrolysis to yield the desired product . Another approach involves the use of 4-methoxybenzoyl chloride, which reacts with hydrogen sulfide in the presence of a base to form 4-Methoxy-3-sulfanylbenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-3-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong bases.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-sulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-sulfanylbenzoic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the methoxy group may influence the compound’s ability to interact with other molecules through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
4-Mercaptobenzoic acid: Similar structure but lacks the methoxy group.
3-Methoxybenzoic acid: Similar structure but lacks the mercapto group.
4-Methoxybenzoic acid: Similar structure but lacks the mercapto group.
Uniqueness: 4-Methoxy-3-sulfanylbenzoic acid is unique due to the presence of both the methoxy and mercapto groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
67745-31-7 |
|---|---|
Molekularformel |
C8H8O3S |
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
4-methoxy-3-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-11-6-3-2-5(8(9)10)4-7(6)12/h2-4,12H,1H3,(H,9,10) |
InChI-Schlüssel |
ZXLTVSPLSCEBDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)O)S |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B8728273.png)
![3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane](/img/structure/B8728280.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B8728290.png)

![tert-Butyl ((1H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8728298.png)

